(2-Aminocyclobutyl)methanol hydrochloride
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Overview
Description
(2-Aminocyclobutyl)methanol hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO It is a hydrochloride salt of (2-aminocyclobutyl)methanol, featuring a cyclobutane ring substituted with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminocyclobutyl)methanol hydrochloride typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reduction of a cyclobutanone derivative to introduce the hydroxymethyl group, followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Aminocyclobutyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield cyclobutanone derivatives, while substitution reactions can produce a variety of N-substituted cyclobutylmethanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-aminocyclobutyl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems. Its derivatives may serve as potential inhibitors or activators of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (2-aminocyclobutyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The amino group can form hydrogen bonds or electrostatic interactions, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Aminocyclobutyl)methanol hydrochloride: Similar in structure but with the amino group at a different position on the cyclobutane ring.
Cyclobutanol derivatives: Compounds with similar cyclobutane rings but different functional groups.
Aminocyclopentanol derivatives: Compounds with a five-membered ring instead of a four-membered ring.
Uniqueness
(2-Aminocyclobutyl)methanol hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
(2-aminocyclobutyl)methanol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H |
InChI Key |
XAYVFGCHLQIVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CO)N.Cl |
Origin of Product |
United States |
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